molecular formula C16H13ClF3NO3 B4410256 N-[2-chloro-4-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide

N-[2-chloro-4-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide

Cat. No.: B4410256
M. Wt: 359.73 g/mol
InChI Key: JXUAQBZSWAJOGB-UHFFFAOYSA-N
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Description

N-[2-chloro-4-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide is a synthetic organic compound characterized by the presence of chloro, trifluoromethyl, and dimethoxy functional groups attached to a benzamide core

Properties

IUPAC Name

N-[2-chloro-4-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO3/c1-23-11-5-9(6-12(8-11)24-2)15(22)21-14-4-3-10(7-13(14)17)16(18,19)20/h3-8H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUAQBZSWAJOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)C(F)(F)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-4-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-(trifluoromethyl)aniline and 3,5-dimethoxybenzoic acid.

    Amidation Reaction: The primary synthetic route involves the formation of an amide bond between the aniline and the benzoic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

    Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-4-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the aromatic ring, while hydrolysis would produce 3,5-dimethoxybenzoic acid and 2-chloro-4-(trifluoromethyl)aniline.

Scientific Research Applications

N-[2-chloro-4-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[2-chloro-4-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-chloro-4-(trifluoromethyl)phenyl]-benzamide
  • N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methoxybenzamide
  • N-[2-chloro-4-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide

Uniqueness

N-[2-chloro-4-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both chloro and trifluoromethyl groups on the aromatic ring can significantly impact its electronic properties, making it distinct from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-chloro-4-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide
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N-[2-chloro-4-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide

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